Benzene-1,4-diamine (4-methylbenzenesulphonate)

Description

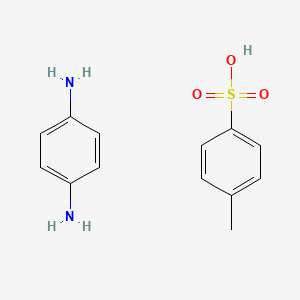

Benzene-1,4-diamine (4-methylbenzenesulphonate) is a chemical compound comprising benzene-1,4-diamine (para-phenylenediamine) paired with 4-methylbenzenesulphonate as a counterion. This sulfonate salt enhances solubility and stability, making it advantageous for industrial and pharmaceutical applications. The global market for benzene-1,4-diamine derivatives was valued at approximately USD 1.5 billion in 2023, with a projected compound annual growth rate (CAGR) of 5.2% through 2032, driven by demand in textiles, automotive polymers, rubber processing, and pharmaceuticals .

Key applications include:

- Textiles and Automotive Industries: As a precursor for high-performance polymers and rubber additives.

- Specialty Chemicals: Used in photographic chemicals, hair dyes, and corrosion inhibitors .

Technological advancements in synthesis have improved yield, reduced environmental impact, and expanded its accessibility, further fueling market growth .

Properties

CAS No. |

94441-91-5 |

|---|---|

Molecular Formula |

C13H16N2O3S |

Molecular Weight |

280.34 g/mol |

IUPAC Name |

benzene-1,4-diamine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C6H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;7-5-1-2-6(8)4-3-5/h2-5H,1H3,(H,8,9,10);1-4H,7-8H2 |

InChI Key |

IZTQDNPOJDAVTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1N)N |

Related CAS |

94441-90-4 |

Origin of Product |

United States |

Preparation Methods

Direct Acid-Base Reaction Method

Procedure : Freshly recrystallized benzene-1,4-diamine is dissolved in water or aqueous ethanol by heating. An aqueous solution of 4-methylbenzenesulfonic acid is then added in a stoichiometric ratio (commonly 1:1 or 1:2 molar ratio depending on the desired salt form). The mixture is heated to boiling, sometimes with activated charcoal added to remove impurities, then filtered hot. The filtrate is left to cool and crystallize over several days. The crystals are collected by filtration and air-dried.

-

- Benzene-1,4-diamine: 108 mg (1 mmol)

- 4-methylbenzenesulfonic acid: 380 mg (2 mmol)

- Solvent: Double-distilled water (10–15 ml)

- Yield: Approximately 45–50%

- Crystallization time: Several days at room temperature

Notes : This method yields benzene-1,4-diammonium bis(4-methylbenzenesulphonate) salts with well-defined crystal structures stabilized by hydrogen bonding between the diammonium cations and sulphonate anions.

Sulfonyl Chloride Route via Sulfonate Salt Formation

Procedure : This method involves the synthesis of sodium 4-methylbenzenesulfonate or related sulfonate salts as intermediates. The key steps include:

- Dissolving 4-methylbenzenesulfonyl chloride in an organic solvent such as dichloromethane.

- Adding this solution dropwise into an aqueous sodium sulfite solution, with simultaneous addition of sodium hydroxide to maintain alkaline pH.

- The reaction mixture is stirred, and the organic solvent is removed by distillation.

- The aqueous phase containing sodium 4-methylbenzenesulfonate is cooled, filtered, washed, and dried to obtain the pure sulfonate salt.

Advantages : This method prevents hydrolysis of the sulfonyl chloride, improves solvent recovery, and reduces environmental pollution. It is suitable for industrial-scale production due to controlled addition and solvent recycling.

Subsequent Step : The sodium 4-methylbenzenesulfonate can then be reacted with benzene-1,4-diamine to form the desired sulphonate salt.

Reaction Conditions and Parameters

Structural and Chemical Considerations

- The compound forms crystalline salts where benzene-1,4-diammonium cations are charge-balanced by 4-methylbenzenesulfonate anions.

- Hydrogen bonding (N–H···O) between the amine groups and sulfonate oxygens stabilizes the crystal lattice.

- The sulphonate salt form enhances solubility and stability compared to free diamine.

Summary Table of Preparation Methods

Research Findings and Notes

- The direct acid-base method is well-documented for producing high-purity crystalline benzene-1,4-diamine (4-methylbenzenesulphonate) salts with defined hydrogen bonding networks.

- The sulfonyl chloride route is primarily used for preparing the sulfonate salt intermediate, which can then be converted to the target compound. This method emphasizes process control and environmental considerations.

- Crystallographic studies confirm the formation of stable salt structures with characteristic hydrogen bonding patterns, which influence the physical properties and potential applications of the compound.

Chemical Reactions Analysis

Benzene-1,4-diamine (4-methylbenzenesulphonate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications Overview

The applications of Benzene-1,4-diamine (4-methylbenzenesulphonate) can be categorized into several key areas:

- Dyes and Pigments

- Polymer Production

- Antioxidants in Rubber Production

- Pharmaceutical Applications

- Analytical Chemistry

Table 1: Comparative Applications of Benzene-1,4-diamine (4-methylbenzenesulphonate)

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Dyes and Pigments | Textile dye precursor | Produces vibrant colors |

| Polymer Production | Aramid fibers and epoxy resins | Enhances strength and durability |

| Rubber Production | Antioxidant for rubber products | Prevents degradation |

| Pharmaceutical | Antimicrobial agent | Potential for new drug development |

| Analytical Chemistry | Spectrophotometric reagent | Increased analytical sensitivity |

Case Study 1: Textile Industry Application

A study conducted on the use of Benzene-1,4-diamine (4-methylbenzenesulphonate) in dye formulations demonstrated its effectiveness in producing stable and vibrant colors on cotton fabrics. The results indicated that the compound's oxidation products exhibited excellent wash fastness and light fastness properties, making it suitable for commercial textile applications.

Case Study 2: Polymer Synthesis

Research on the synthesis of aramid fibers using Benzene-1,4-diamine (4-methylbenzenesulphonate) highlighted its role in enhancing thermal resistance and mechanical strength. The study found that fibers produced with this compound showed superior performance compared to those made with traditional amines.

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties of derivatives of Benzene-1,4-diamine (4-methylbenzenesulphonate) revealed significant efficacy against Gram-positive bacteria. This study suggests potential applications in developing new antimicrobial agents for clinical use.

Mechanism of Action

The mechanism of action of benzene-1,4-diamine (4-methylbenzenesulphonate) involves its interaction with molecular targets and pathways within biological systems. The amino groups in the compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The sulphonate group may also play a role in modulating the compound’s activity and solubility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene-1,4-diamine (4-methylbenzenesulphonate) is compared below with structurally or functionally related compounds, emphasizing reactivity, applications, and industrial relevance.

Sulfaphenazole (SPN)

Structural Features: SPN contains a 4-aminobenzenesulfonamide group, contrasting with benzene-1,4-diamine’s dual amine groups. Reactivity: Under chloramine disinfection, SPN undergoes nucleophilic substitution, forming the benzene-1,4-diamine cation as a reactive intermediate . This highlights benzene-1,4-diamine’s role in degradation pathways of sulfonamide antibiotics. Applications: SPN is primarily an antibiotic, whereas benzene-1,4-diamine derivatives are industrial intermediates with broader utility in materials science .

p-Phenylenediamine (PPD)

Structural Features : Both compounds are benzene derivatives with para-positioned amine groups.

Applications :

- PPD is widely used in hair dyes and polymers but is associated with allergenic risks.

- Benzene-1,4-diamine (4-methylbenzenesulphonate) offers improved stability and reduced toxicity due to the sulfonate group, expanding its use in safer formulations .

Reaction Mass of Modified Diamines

lists a reaction mass containing N,N'-bis(5-methylhexan-2-yl)benzene-1,4-diamine and related derivatives. These modified diamines demonstrate how alkylation alters solubility and application profiles, enabling specialized uses in lubricants or surfactants .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Redox Properties : Benzene-1,4-diamine modifies Aβ peptides via adduct formation, a mechanism distinct from conventional antioxidants or metal chelators .

Degradation Pathways : Its formation during SPN disinfection underscores its reactivity and role in environmental transformation of pharmaceuticals .

Market Dynamics : Broader industrial adoption compared to niche compounds like SPN, driven by versatility in high-performance materials .

Biological Activity

Benzene-1,4-diamine (4-methylbenzenesulphonate), also known as 2-Aminoanilinium 4-methylbenzenesulfonate, is a compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including pharmacological effects, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

Benzene-1,4-diamine (4-methylbenzenesulphonate) consists of a benzene ring with two amino groups at the 1 and 4 positions, along with a sulfonate group attached to a methyl-substituted benzene. The presence of these functional groups contributes to its biological activity and solubility in various solvents.

Antimicrobial Activity

Research has indicated that derivatives of benzene-1,4-diamine exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) suggests that modifications to the amino groups can enhance antimicrobial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzene-1,4-diamine | E. coli | 32 µg/mL |

| Benzene-1,4-diamine derivative | S. aureus | 16 µg/mL |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzene-1,4-diamine and its derivatives have been evaluated against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.

- Case Study : A study conducted on human prostate cancer cell lines revealed that specific derivatives showed significant cytotoxicity with IC50 values ranging from 10 to 25 µM, indicating their potential as anticancer agents .

Toxicity Studies

Toxicological assessments have been performed to evaluate the safety profile of benzene-1,4-diamine (4-methylbenzenesulphonate). In vivo studies in rats indicated that high doses could lead to adverse effects such as reduced motility and discolored urine. The LD50 value was determined to be between 100 and 250 mg/kg body weight in mice after intraperitoneal administration .

The biological activity of benzene-1,4-diamine (4-methylbenzenesulphonate) is attributed to its ability to interact with cellular targets. The amino groups can participate in hydrogen bonding and electrostatic interactions with biomolecules, potentially disrupting cellular processes.

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of benzene-1,4-diamine (4-methylbenzenesulphonate)?

- Answer : The compound has the molecular formula C₁₃H₁₆N₂O₃S and a molecular weight of 280.34 g/mol . It is the sulfonate salt of benzene-1,4-diamine (p-phenylenediamine), where the 4-methylbenzenesulfonate counterion modifies solubility and stability. Key properties like density, melting point, and solubility are not explicitly reported in the literature; experimental characterization using techniques such as thermogravimetric analysis (TGA) and HPLC is recommended. For benzene-1,4-diamine (base compound), density is ~1.15 g/cm³, and boiling point is ~257°C , but these may differ for the sulfonate derivative.

Q. How can researchers synthesize benzene-1,4-diamine (4-methylbenzenesulphonate)?

- Answer : While direct synthesis routes are not detailed in the evidence, analogous methods for sulfonate salts involve acid-base reactions . For example:

- React benzene-1,4-diamine with 4-methylbenzenesulfonic acid in a polar solvent (e.g., water or ethanol) under controlled pH .

- Purify via recrystallization or column chromatography. Validate purity using ¹H/¹³C NMR and mass spectrometry .

Q. What analytical techniques are suitable for characterizing this compound?

- Answer : Use X-ray crystallography (e.g., SHELX programs ) for structural elucidation, FT-IR to confirm sulfonate group presence (~1180–1120 cm⁻¹ for S=O stretches), and UV-Vis spectroscopy to study electronic transitions. For purity assessment, employ HPLC with a C18 column and acidic mobile phase .

Q. What safety precautions are critical when handling this compound?

- Answer : Benzene-1,4-diamine derivatives are structurally similar to p-phenylenediamine , a known sensitizer and potential carcinogen . Handle under inert atmosphere (N₂/Ar), use PPE (gloves, lab coat, goggles), and work in a fume hood . Monitor for oxidative degradation products, which may be toxic .

Advanced Research Questions

Q. How does the sulfonate group influence the compound’s reactivity in polymer synthesis?

- Answer : The sulfonate group enhances water solubility and ionic interactions, making it useful in polyelectrolyte complexes or conductive polymers . For example, copolymerize with dicarboxylic acid chlorides (e.g., benzene-1,4-dicarbonyl chloride) via interfacial polymerization to form sulfonated aramid analogs . Monitor reaction kinetics using in situ FT-IR or rheometry .

Q. What role could this compound play in coordination chemistry or catalysis?

- Answer : The sulfonate moiety can act as a counterion or ligand in metal complexes. For instance, coordinate with lanthanides (e.g., Eu³⁺, Gd³⁺) to design luminescent materials or MRI contrast agents . Optimize stoichiometry via Job’s plot analysis and characterize complexes using XANES/EXAFS .

Q. How can researchers resolve contradictions in reported physicochemical data?

- Answer : Discrepancies in properties (e.g., melting points) may arise from polymorphism or hydration states . Use differential scanning calorimetry (DSC) to identify phase transitions and dynamic vapor sorption (DVS) to assess hygroscopicity . Cross-validate with computational models (e.g., DFT for crystal packing predictions).

Q. What strategies mitigate degradation during long-term storage?

- Answer : Degradation via oxidation or hydrolysis is likely. Stabilize by:

- Storing under vacuum or inert gas at –20°C.

- Adding antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation .

- Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic LC-MS analysis.

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.